N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring with difluoromethyl, ethyl, and methyl groups attached at specific positions, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazole ring through cyclization reactions. For instance, the ethyl ester of difluoroacetoacetic acid can be treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . This intermediate can then be further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. Large-scale production may utilize continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
Isopyrazam: A fungicide with a pyrazole core structure.
Sedaxane: Another fungicide with a similar pyrazole-based structure.
Uniqueness
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H15F2N5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-3-17-7-8(2)10(16-17)14-6-9-4-5-15-18(9)11(12)13/h4-5,7,11H,3,6H2,1-2H3,(H,14,16) |
InChI Key |
WFRHCRNVGUYYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=NN2C(F)F)C |
Origin of Product |
United States |
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